Formamidoxime

Descripción general

Descripción

Synthesis Analysis

The synthesis of Formamidoxime and related compounds involves complex chemical processes that have been extensively studied. A pivotal review on the synthesis and applications of acrylamide, from which this compound can be derived, highlights the diverse industrial and laboratory applications of such compounds (Friedman, 2003). The synthesis pathways often involve the use of acrylamide as a precursor, reflecting the interconnected nature of these compounds in chemical synthesis.

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial for exploring its chemical reactivity and properties. While direct references to the molecular structure analysis of this compound in the provided papers are limited, studies on related compounds, such as acrylamide, offer insights into the molecular behaviors and interactions that can influence this compound's properties and applications (Friedman, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups and molecular structure. Research on acrylamide, a closely related compound, provides a foundation for understanding the reactivity and potential applications of this compound. These studies outline the environmental and dietary exposure risks associated with acrylamide, which may also be relevant for handling and using this compound safely (Exon, 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in various domains. While specific details on this compound's physical properties are scarce in the reviewed literature, the physical characteristics of related compounds can offer valuable insights. Studies on acrylamide, for example, detail the compound's behavior under different conditions, which may parallel those of this compound (Friedman, 2003).

Chemical Properties Analysis

Analyzing the chemical properties of this compound involves understanding its reactivity, stability, and interaction with other compounds. The comprehensive review on acrylamide's chemistry, biochemistry, and safety provides a basis for inferring the chemical properties of this compound, given their structural similarities and related applications (Friedman, 2003).

Aplicaciones Científicas De Investigación

Inhibitor of DNA Synthesis : Formamidoxime acts as a preferential inhibitor of bacterial and mammalian DNA synthesis. In bacteria, it can be bacteriostatic or lethal, depending on the concentration, and its lethal effect is linked to the degradation of cellular DNA (Rosenkranz, Hjorth, & Carr, 1971).

Effects on Macromolecular Synthesis : It causes inhibition of thymidine incorporation into DNA in regenerating liver and transplanted hepatomas in rats. This inhibition was noted without significant effects on RNA synthesis and protein synthesis (Lea, Khalil, Rey, & Morris, 1973).

Study on E. coli, Leukemic Cells, and Mitochondria : this compound impacts macromolecular synthesis in E. coli, mouse leukemic cells, and isolated mitochondria from rat liver and cerebral cortex, showing varying degrees of inhibition in RNA, DNA, protein, and glycoprotein synthesis (Bosmann, 1971).

Vasorelaxant Activity : It has vasorelaxant properties and can induce blood pressure reduction in vivo, demonstrating potential for cardiovascular applications (Jaroš et al., 2007).

Antitumor Activity : Amidoximes like this compound were evaluated for antitumor activity, showing effectiveness against certain leukemias and tumors in mice (Flora, van't Riet, & Wampler, 1978).

Molecular Folding and Macrocycles : this compound is used in molecular folding and macrocycle creation, with potential applications in nanotechnology and materials science (Zhao, Wang, & Petitjean, 2011).

Induction of Endogenous Retrovirus Expression : It has been found to induce endogenous retrovirus expression in mouse embryo cells, suggesting potential use in viral research (Rascati & Tennant, 1978).

Electrochemical Reactivity Studies : this compound shows interesting electrochemical properties, with potential applications in electrochemistry and material science (Pierożyński & Kowalski, 2011).

Complexation Studies for Uranium Adsorbents : It plays a role in the complexation with oxovanadium(IV), which has implications for designing uranyl-selective adsorbents for uranium mining from seawater (Mehio et al., 2016).

Safety and Hazards

Formamidoxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Formamidoxime has gained high interest in recent years due to its numerous biological activities . It has been studied in many different fields such as coordination and materials chemistry . Moreover, the amidoxime function is often used as a bioisoster of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety . Future research may focus on developing external sources to increase the NO level in the body by using amidoximes and oximes which can be oxidized in vivo and release NO .

Mecanismo De Acción

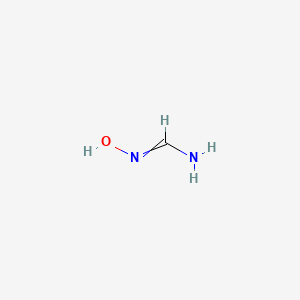

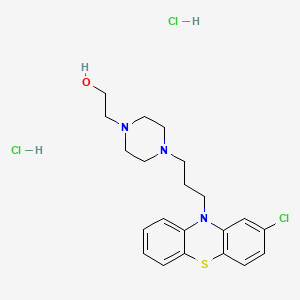

- Formamidoxime is a compound with the chemical formula HC(=NOH)NH₂ . Its primary target involves the release of nitric oxide (NO) in the body.

- Nitric oxide plays a crucial role in various physiological processes, particularly in the cardiovascular system .

- This compound can be oxidized in vivo, leading to the release of NO .

- Various hemoproteins, such as cytochrome P450 (CYP450) or horseradish peroxidase (HRP), catalyze the oxidation of this compound .

- The presence of an electron-donating group on the oxime moiety stabilizes the nitrone form, facilitating addition reactions .

- This interaction with hemoproteins results in the release of NO, which has vasodilatory effects and influences blood pressure .

- Cytochrome P450 and other NADPH-dependent reductase pathways play a key role in the oxidation of this compound .

- These pathways are biomimetic, mimicking natural enzymatic processes in the body .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

N'-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSZLINWCGRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879780 | |

| Record name | N-HYDROXYMETHANIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-82-8 | |

| Record name | Formamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FORMAMIDOXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXYMETHANIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does formamidoxime induce relaxation in smooth muscle cells?

A1: this compound acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.

Q2: Is the vasorelaxation effect of this compound endothelium-dependent?

A2: Research suggests that this compound can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].

Q3: Does oxidative stress affect the vasorelaxation induced by this compound?

A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to this compound remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3N2O. It has a molecular weight of 59.05 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, studies have investigated the infrared spectrum and structure of this compound []. Further structural insights are provided by crystallographic analyses of this compound [] and its hydrogen oxalate salt [].

Q6: How does the chemical structure of this compound relate to its NO-donating ability?

A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of this compound []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].

Q7: Are there structural analogs of this compound with similar biological activities?

A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to this compound. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data for this compound might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated this compound derivatives [].

Q9: What is the evidence for the antitumor activity of this compound?

A9: Studies have shown that this compound exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].

Q10: Does this compound affect DNA synthesis?

A10: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].

Q11: Has this compound's effect on erectile function been studied?

A11: Research in mice models demonstrated that this compound, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].

Q12: What are the known toxicological effects of this compound?

A12: While this compound exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.

Q13: Can this compound be used for prophage induction?

A13: Yes, this compound has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].

Q14: Are there any applications of this compound in synthetic chemistry?

A14: this compound serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)

![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)

![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)

![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)

![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)

![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)